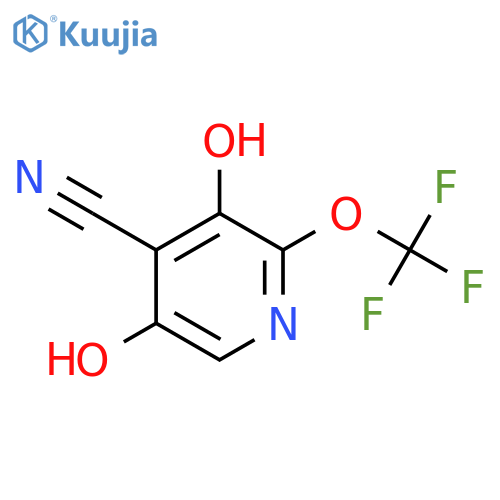Cas no 1804557-23-0 (4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine)

1804557-23-0 structure
商品名:4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine
CAS番号:1804557-23-0
MF:C7H3F3N2O3
メガワット:220.105531930923
CID:4801468
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H3F3N2O3/c8-7(9,10)15-6-5(14)3(1-11)4(13)2-12-6/h2,13-14H
- InChIKey: CRCYGVMULPFNEU-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=C(C#N)C(=CN=1)O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 274
- トポロジー分子極性表面積: 86.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003224-500mg |
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine |
1804557-23-0 | 97% | 500mg |
$1,068.20 | 2022-04-02 | |
| Alichem | A026003224-1g |
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine |
1804557-23-0 | 97% | 1g |
$1,596.00 | 2022-04-02 | |
| Alichem | A026003224-250mg |
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine |
1804557-23-0 | 97% | 250mg |
$748.00 | 2022-04-02 |
4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1804557-23-0 (4-Cyano-3,5-dihydroxy-2-(trifluoromethoxy)pyridine) 関連製品
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
